Product packaging for 6-Methylhepta-1,2,5-triene(Cat. No.:CAS No. 61685-07-2)

6-Methylhepta-1,2,5-triene

Cat. No.: B14574271
CAS No.: 61685-07-2
M. Wt: 108.18 g/mol
InChI Key: PKMINFLLPQDPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Field of Allenic and Trienic Hydrocarbons

Hydrocarbons containing multiple double bonds, such as dienes and trienes, are fundamental building blocks and intermediates in organic synthesis. They are broadly classified based on the relative positions of their π-bonds. Dienes can be conjugated (alternating double and single bonds), isolated (separated by at least one sp³-hybridized carbon), or cumulated (sharing a common carbon atom). taylorfrancis.comchemistrysteps.com 6-Methylhepta-1,2,5-triene is a triene that incorporates both a cumulated diene system and an isolated double bond.

Allenes, or cumulated dienes, are a unique class of compounds with a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbons. ucalgary.ca This arrangement results in a linear C=C=C core and perpendicular planes for the substituents on the terminal carbons. Trienes, containing three double bonds, are prevalent in numerous natural products and are key components in various synthetic strategies. hkust.edu.hk The study of molecules like this compound contributes to a deeper understanding of the synthesis, stability, and reactivity of these complex polyunsaturated systems.

Structural Characteristics of this compound as a Bifunctional Cumulated Diene and Isolated Alkene

The systematic IUPAC name, this compound, precisely defines its molecular structure. It is a seven-carbon chain ("hepta") with three double bonds ("triene") located at positions 1, 2, and 5. A methyl group is present as a substituent at the sixth carbon.

The key structural features are:

A Cumulated Diene (Allene) System: The double bonds at positions 1 and 2 (C1=C2=C3) form an allenic group. This functional group is known for its unique geometry and reactivity, which differs from that of conjugated or isolated dienes.

An Isolated Alkene: The double bond at position 5 (C5=C6) is separated from the allene (B1206475) system by an sp³-hybridized carbon at position 4. This classifies it as an isolated double bond, suggesting it may exhibit reactivity typical of a simple alkene, independent of the allene moiety under certain conditions. chemistrysteps.com

Chirality: Due to the substitution pattern around the allene and the stereocenter at C6, this compound can exist as stereoisomers.

The presence of both a reactive allene and a standard alkene within the same molecule makes it a bifunctional system, with the potential for selective chemical transformations at either site.

Interactive Data Table: Predicted Properties of this compound

Since experimental data for this specific compound is scarce, the following table presents predicted physicochemical properties based on its structure.

PropertyPredicted Value
Molecular FormulaC₈H₁₂
Molecular Weight108.18 g/mol
Density0.78±0.1 g/cm³
Boiling Point125.0±9.0 °C at 760 mmHg
Flash Point44.2±12.4 °C
Molar Refractivity38.5±0.3 cm³

Note: These values are computationally predicted and have not been experimentally verified for this compound.

Significance of Polyunsaturated Systems in Advanced Synthetic and Mechanistic Studies

Polyunsaturated systems, including dienes and trienes, are of immense importance in organic chemistry for several reasons:

Building Blocks for Complex Molecules: The double bonds in polyenes serve as handles for a wide array of chemical transformations, allowing for the construction of complex molecular skeletons. Conjugated dienes are famously used in Diels-Alder reactions to form six-membered rings, a cornerstone of synthetic organic chemistry. slideshare.net

Mechanistic Probes: The reactions of polyenes, such as electrophilic additions, can proceed through different pathways (e.g., 1,2- vs. 1,4-addition in conjugated dienes), providing valuable insights into reaction mechanisms, carbocation stability, and kinetic versus thermodynamic control. orgosolver.com

Access to Novel Reactivity: The unique electronic and structural properties of systems like allenes lead to specialized reactivity that can be exploited in advanced synthesis. Their ability to participate in pericyclic reactions, cycloadditions, and transition-metal-catalyzed processes makes them valuable synthetic intermediates.

Natural Products and Biologically Active Molecules: Many natural products feature polyene chains. The stereoselective synthesis of these compounds is a significant challenge and a driver of innovation in synthetic methodology. mdpi.com

While this compound itself is not yet a major focus of synthetic or mechanistic studies, its structure embodies the complexity and potential of polyunsaturated hydrocarbons. The combination of an allene and an isolated alkene offers the potential for regioselective reactions, where one functional group could be manipulated while leaving the other intact, a highly desirable feature in multistep synthesis. Future research could explore its potential as a precursor for creating novel carbocyclic or heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14574271 6-Methylhepta-1,2,5-triene CAS No. 61685-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61685-07-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h5,7H,1,6H2,2-3H3

InChI Key

PKMINFLLPQDPHC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C=C)C

Origin of Product

United States

Fundamental Structural and Electronic Aspects of 6 Methylhepta 1,2,5 Triene

Molecular Geometry and Conformational Landscape

The unique arrangement of cumulated and isolated double bonds in 6-methylhepta-1,2,5-triene dictates its three-dimensional structure and conformational possibilities. The molecule's geometry is largely defined by the characteristics of its allene (B1206475) and alkene components.

The Allene Substructure: Orthogonal π-Systems and Linear Central Carbon

A key feature of this compound is the allene group (C1=C2=C3). The central carbon atom (C2) of the allene is sp-hybridized, forming two sigma bonds and two pi bonds. This hybridization results in a linear arrangement of the C1-C2-C3 atoms with a bond angle of 180°. wikipedia.org The two terminal carbons of the allene (C1 and C3) are sp²-hybridized. wikipedia.org

A defining characteristic of the allene substructure is the orientation of its two π-bonds; they are situated in planes that are perpendicular (orthogonal) to each other. wikipedia.orgchemtube3d.com This orthogonal arrangement arises from the overlap of p orbitals on the central sp-hybridized carbon with the p orbitals of the two terminal sp²-hybridized carbons. chemtube3d.com This unique electronic and geometric feature prevents the kind of cis-trans isomerism seen in simple alkenes but can lead to axial chirality in appropriately substituted allenes. researchgate.netlibretexts.org

Spatial Orientation of the Isolated Alkene Moiety and its Interplay with the Allene

The isolated double bond (C5=C6) in this compound introduces additional conformational flexibility. The atoms of this alkene moiety (C5 and C6) are sp²-hybridized, leading to a planar geometry around this double bond. The molecule can exist in various conformations due to rotation around the C3-C4 and C4-C5 single bonds.

Influence of the 6-Methyl Group on Steric and Electronic Features

The methyl group at the C6 position significantly impacts both the steric and electronic properties of the molecule.

Steric Effects: The physical size of the methyl group introduces steric hindrance, which is the repulsion between electron clouds of atoms in close proximity. quora.com This steric strain can influence the preferred conformation of the molecule by disfavoring arrangements where the methyl group is close to other parts of the molecule. fiveable.melibretexts.org In general, the stability of an alkene increases with the number of alkyl substituents. masterorganicchemistry.com

Electronic Effects: The methyl group is an electron-donating group. fiveable.me It can stabilize the adjacent double bond through two primary electronic mechanisms:

Inductive Effect: The alkyl group can donate electron density through the sigma bond framework, effectively pushing electrons towards the sp²-hybridized carbons of the double bond. fiveable.me

Analysis of Bonding and Electronic Distribution

The bonding and electronic characteristics of this compound are a direct consequence of the hybridization states of its carbon atoms and the distribution of electrons within its molecular orbitals.

Hybridization States (sp and sp²) and Electron Density Mapping

The hybridization of the carbon atoms in this compound determines the geometry and types of bonds present.

Carbon Atom(s)HybridizationBonded To
C1, C3, C5, C6sp²Forms 3 sigma bonds and 1 pi bond
C2spForms 2 sigma bonds and 2 pi bonds
C4, C7 (methyl C)sp³Forms 4 sigma bonds

Electron density mapping, which can be determined experimentally through techniques like X-ray diffraction or calculated using quantum chemistry methods, provides a visual representation of the probability of finding an electron in a particular region of the molecule. libretexts.orgwuxibiology.com In this compound, the electron density would be highest around the π-bonds of the allene and alkene moieties, reflecting the location of the delocalized π electrons. wuxibiology.com The electron-donating methyl group would also slightly increase the electron density in its vicinity and on the adjacent C=C bond.

Stereochemical Considerations and Isomerism

The unique arrangement of cumulated and isolated double bonds within the this compound framework gives rise to several interesting stereochemical considerations. The potential for chirality and geometric isomerism is dictated by the substitution patterns at the sp- and sp²-hybridized carbon atoms.

Axial chirality is a special form of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to a non-planar arrangement of substituents around an axis of chirality. wikipedia.org Allenes, which are compounds containing two consecutive carbon-carbon double bonds (a C=C=C moiety), are classic examples of molecules that can exhibit axial chirality. numberanalytics.commasterorganicchemistry.com The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized, forcing the substituents on the terminal carbons to lie in perpendicular planes. wikipedia.orgscribd.com

For an allene with the general structure abC=C=Ccd to be chiral, the substituents on each terminal carbon must be different (i.e., 'a' cannot be equal to 'b', and 'c' cannot be equal to 'd'). wikipedia.orgmasterorganicchemistry.com If either terminal carbon has two identical substituents, the molecule will possess a plane of symmetry and will be achiral. masterorganicchemistry.com

In the case of this compound, the allene system comprises carbons C1, C2, and C3. The substitution pattern is as follows:

C1: Bonded to two hydrogen atoms (a = H, b = H).

C3: Bonded to one hydrogen atom (c = H) and a 4-methylpent-3-enyl group (d = -CH₂CH=C(CH₃)₂).

Since the two substituents on the C1 terminal of the allene are identical (both are hydrogen), the condition for axial chirality is not met. The molecule possesses a plane of symmetry that includes C3, C4, C5, C6, and C7 and bisects the H-C1-H angle, rendering it achiral.

Allene SystemSubstituents on C1 (a, b)Substituents on C3 (c, d)Condition for Chirality (a ≠ b and c ≠ d)Result
General Chiral AlleneGroup a, Group b (a ≠ b)Group c, Group d (c ≠ d)MetChiral
This compoundH, H (a = b)H, -CH₂CH=C(CH₃)₂ (c ≠ d)Not MetAchiral

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a carbon-carbon double bond. studymind.co.uk This type of isomerism is possible only when each carbon atom of the double bond is attached to two different groups. ucalgary.camasterorganicchemistry.com The E/Z notation is used to unambiguously describe the stereochemistry of tri- and tetrasubstituted alkenes based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgscience-revision.co.uklibretexts.orglibretexts.org If the highest-priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). libretexts.org If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). libretexts.org

The isolated alkene functionality in this compound is the double bond between C5 and C6. To determine if geometric isomerism is possible, we must analyze the substituents on these two carbons:

C5: Bonded to one hydrogen atom and a buta-2,3-dien-1-yl group (-CH₂CH=C=CH₂). These two groups are different.

C6: Bonded to two methyl groups (-CH₃). These two groups are identical.

Because C6 is bonded to two identical methyl groups, the requirement for geometric isomerism is not fulfilled. ucalgary.camasterorganicchemistry.com Interchanging the positions of these two identical groups does not produce a new, distinct molecule. Therefore, this compound cannot exist as E/Z isomers.

Alkene CarbonSubstituentsCondition for Isomerism (Substituents must be different)
C5-H, -CH₂CH=C=CH₂Met
C6-CH₃, -CH₃Not Met
Conclusion: No E/Z Isomerism Possible

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgwikipedia.org They occur in compounds that have two or more stereocenters, where at least one, but not all, of the stereocenters have different configurations compared to another stereoisomer. libretexts.orgnumberanalytics.com

As established in the preceding sections, the parent molecule this compound does not possess any stereocenters—it has no chiral centers, no axial chirality, and no geometric isomerism. Consequently, the molecule itself cannot have any stereoisomers, and therefore no diastereomers can exist.

However, the structural framework of this compound can be modified to create molecules with multiple stereocenters, which would then exhibit diastereomeric relationships. To illustrate this, consider the hypothetical derivative 1-chloro-4-methylhepta-1,2,5-triene .

This hypothetical molecule introduces three distinct stereochemical elements:

Axial Chirality: The allene at C1-C3 is now ClHC=C=CH-. C1 has two different substituents (H and Cl), and C3 has two different substituents (H and the -CH(CH₃)CH=CHCH₃ group). This creates a chiral axis, which can have an (Rₐ) or (Sₐ) configuration.

Chiral Center: The carbon at C4 is bonded to four different groups: H, -CH₃, the allenyl group (-CH=C=CHCl), and the alkenyl group (-CH=CHCH₃). This creates a chiral center with a possible (R) or (S) configuration.

Geometric Isomerism: The double bond at C5-C6 is now -CH=CH-. C5 has two different substituents (H and the rest of the molecule), and C6 has two different substituents (H and -CH₃). This allows for (E) and (Z) geometric isomerism.

With three stereogenic elements, there are 2³ = 8 possible stereoisomers. The relationships between these isomers include pairs of enantiomers and multiple pairs of diastereomers. For example, the (Rₐ, 4R, 5E) isomer and the (Sₐ, 4R, 5E) isomer are diastereomers because they differ in configuration at the chiral axis but are the same at the other two stereocenters. wikipedia.orglibretexts.org

Possible Stereoisomers of Hypothetical 1-chloro-4-methylhepta-1,2,5-triene
IsomerAxial Config.C4 Config.C5=C6 Config.Relationship to (Rₐ, 4R, 5E)
1RₐREIdentical
2SₐSZEnantiomer
3SₐREDiastereomer
4RₐSEDiastereomer
5RₐRZDiastereomer
6SₐSEDiastereomer
7SₐRZDiastereomer
8RₐSZDiastereomer

Mechanistic Investigations of 6 Methylhepta 1,2,5 Triene Reactivity

Cycloaddition Chemistry of 1,2,5-Trienes

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The unique structure of 6-Methylhepta-1,2,5-triene, possessing a terminal allene (B1206475) (C1-C3) and an isolated, substituted diene system (C5-C7), suggests a potential for rich and varied cycloaddition reactivity. However, specific studies on this compound are absent.

Intermolecular and Intramolecular [2+2] Cycloadditions

The allene moiety is a well-known participant in [2+2] cycloadditions with alkenes and alkynes, leading to the formation of four-membered rings. rsc.orgcsic.es These reactions can be initiated thermally, photochemically, or through transition metal catalysis. rsc.orgcsic.es An intramolecular reaction could potentially occur between the allene and the isolated double bond in this compound, which would lead to a bicyclic product. However, no experimental or theoretical studies have been published that describe either the intermolecular or intramolecular [2+2] cycloaddition behavior of this compound.

Higher-Order Cycloadditions (e.g., [3+2], [5+2], [6+2])

Higher-order cycloadditions provide access to larger ring systems and are often mediated by metal catalysts or photochemical activation. For instance, rhodium catalysts are known to facilitate intramolecular [3+2] cycloadditions of allene-vinylcyclopropanes. pku.edu.cn While the structural motifs in this compound could theoretically engage in such complex transformations, a search of the chemical literature yielded no studies on its behavior in [3+2], [5+2], [6+2], or other higher-order cycloaddition reactions.

Stereochemical Outcome and Regioselectivity in Cycloaddition Pathways

The stereochemistry and regioselectivity of cycloadditions are critical aspects of their study, often dictated by the electronic and steric properties of the reactants and the reaction mechanism (concerted vs. stepwise). nih.gov For this compound, the unsymmetrical nature of both the allene and the isolated double bond would make regioselectivity a key question in any potential cycloaddition. However, without experimental data, any discussion of the stereochemical or regiochemical outcomes of its reactions remains purely speculative.

Metal-Catalyzed Reactions

Transition metals are widely used to catalyze the cyclization and annulation of unsaturated systems like allenes and enynes. nih.govthieme-connect.deresearchgate.netnih.gov These reactions provide efficient pathways to complex carbocyclic and heterocyclic frameworks.

Transition Metal-Mediated Cyclizations and Annulations

Allenes are versatile substrates in transition metal catalysis, capable of undergoing a variety of cyclization reactions. nih.govthieme-connect.de Catalysts based on palladium, rhodium, gold, and silver can activate the allene moiety towards nucleophilic attack or facilitate cycloisomerization reactions. nih.govthieme-connect.denih.gov Given the presence of the additional double bond, this compound could be a substrate for metal-catalyzed cyclization or tandem reactions. Despite the extensive research into the metal-catalyzed reactions of allene-containing compounds, no studies have been specifically performed on this compound. Research on related allene-ynes and bisallenes suggests a rich potential reactivity, researchgate.netuea.ac.uk but direct evidence for the behavior of the target compound is lacking.

Hydrofunctionalization Reactions of Allenes and Alkenes

Hydrofunctionalization, the addition of an H-E bond (where E is a heteroatom or carbon) across a double or triple bond, is a powerful tool in organic synthesis. In the case of this compound, the presence of both an allene and an isolated alkene moiety introduces a question of regioselectivity.

Metal-catalyzed hydrofunctionalization of allenes can lead to a variety of allylic structures. The regioselectivity of this addition is influenced by factors such as the nature of the catalyst, the hydrofunctionalizing agent, and the substitution pattern of the allene. For a monosubstituted allene, such as the one present in this compound, hydrofunctionalization can occur at either of the two double bonds of the allene system. Generally, the reaction is highly regioselective, but the outcome can be tuned by the choice of catalyst and ligands.

When both an allene and an isolated alkene are present in the same molecule, the inherent reactivity differences between these functional groups will dictate the site of hydrofunctionalization. Allenes are generally more reactive than isolated alkenes in many metal-catalyzed additions due to their higher strain and the ability of the metal to coordinate to the π-system in various ways. Therefore, it is predicted that hydrofunctionalization of this compound would preferentially occur at the allene moiety.

A one-pot regioselective allene hydrosilylation followed by a palladium-catalyzed cross-coupling has been developed, showcasing the ability to selectively functionalize the allene in the presence of other unsaturation. researchgate.net This methodology allows for the streamlined synthesis of functionalized 1,1-disubstituted alkenes with excellent regiocontrol. researchgate.net The regioselectivity is primarily governed by the identity of the N-heterocyclic carbene (NHC) ligand in the hydrosilylation step. researchgate.net

Table 1: Predicted Regioselectivity in Hydrofunctionalization of this compound

Reaction TypePredicted Major ProductRationale
HydrosilylationAddition to the alleneHigher reactivity of the allene moiety
HydroaminationAddition to the alleneHigher reactivity of the allene moiety
HydroarylationAddition to the alleneHigher reactivity of the allene moiety

Ligand Effects on Reactivity and Selectivity

The outcome of transition metal-catalyzed reactions is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands can affect not only the catalytic activity but also the regio- and stereoselectivity of the reaction. In the context of this compound, ligand effects would be crucial in controlling the selectivity of hydrofunctionalization and other catalytic transformations.

For instance, in the palladium-catalyzed hydrosilylation of allenes, the use of different N-heterocyclic carbene (NHC) ligands can completely reverse the regioselectivity, leading to either the allylsilane or the alkenylsilane product. researchgate.net While common NHC ligands tend to favor the formation of the allylsilane, bulkier ligands can promote the formation of the alkenylsilane. researchgate.net This highlights the power of ligand tuning to achieve desired outcomes.

Computational studies on Ni-catalyzed hydrofunctionalization of alkenes have shown that ligand-to-ligand hydrogen transfer mechanisms are key in determining regioselectivity. thieme-connect.com The interplay of steric and electronic effects of the ligands dictates the preferred reaction pathway. For aryl-substituted alkenes, stabilizing charge transfer effects favor Markovnikov selectivity, while for alkyl-substituted alkenes, destabilizing Pauli repulsion effects lead to anti-Markovnikov selectivity. thieme-connect.com These principles can be extrapolated to predict how different ligands might influence the hydrofunctionalization of the allene and alkene moieties in this compound.

Table 2: Influence of Ligand Properties on Catalytic Reactions

Ligand PropertyEffect on ReactivityEffect on SelectivityExample
Steric BulkCan decrease reaction rateCan control regioselectivity by favoring approach to the less hindered siteBulky NHC ligands in allene hydrosilylation researchgate.net
Electronic NatureElectron-donating ligands can increase catalyst activityCan influence the electronic nature of the catalytic intermediate, affecting selectivityTuning of electronic properties in Ni-catalyzed hydrofunctionalization thieme-connect.com
Bite AngleAffects the geometry of the metal complexCan control regioselectivity and enantioselectivityNot specifically found for this substrate class

Catalytic Cyclooligomerization Processes

Catalytic cyclooligomerization reactions offer an efficient way to construct cyclic molecules from simple unsaturated precursors. Given its polyunsaturated nature, this compound could potentially undergo various intramolecular or intermolecular cyclooligomerization reactions.

While specific examples for this compound are not available, the principles of cyclooligomerization of other polyenes can provide insights. For instance, the palladium-mediated cycloisomerization of acyclic tetraenes to cyclized trienes has been reported. researchgate.net These reactions proceed through a series of carbocyclization steps, and the structure of the final product is dependent on the substitution pattern of the starting tetraene.

The [2+2+1] cyclization of allenes with an alkene and carbon monoxide, known as the allenic Pauson-Khand reaction, is a powerful method for constructing five-membered rings. researchgate.net This reaction highlights the ability of allenes to participate in multicomponent cyclization reactions. The presence of both an allene and an alkene in this compound could potentially lead to intramolecular [2+2+1] type cyclizations in the presence of a suitable metal catalyst and a carbon monoxide source, or related cycloisomerization reactions.

Furthermore, nickel-catalyzed reductive cocyclooligomerization of enones with three carbene equivalents to form cyclopentanes demonstrates a formal [2+1+1+1]-cycloaddition. acs.orgresearchgate.net This suggests that under appropriate catalytic conditions, the double bonds of this compound could participate in cycloaddition reactions with C1 sources.

Radical Reaction Pathways

Selectivity of Radical Additions to Cumulated and Isolated Double Bonds

The presence of both cumulated and isolated double bonds in this compound raises questions about the selectivity of radical additions. The reactivity of a double bond towards a radical depends on several factors, including steric hindrance, the stability of the resulting radical intermediate, and the nature of the attacking radical.

In general, radical additions to conjugated dienes are more favorable than to isolated alkenes. orgsyn.orgrsc.orgrsc.orgnih.gov The resulting allylic radical is stabilized by resonance, which lowers the activation energy of the addition step. orgsyn.orgrsc.orgrsc.orgnih.gov In the case of this compound, the allene moiety can be considered a type of conjugated system. Radical addition to the central carbon of the allene would generate a stabilized vinyl radical, while addition to a terminal carbon would produce an allyl radical.

Studies on the radical addition to systems containing both conjugated and isolated double bonds have shown that the radical preferentially adds to the conjugated system. rsc.org Therefore, it is highly probable that a radical species would add to the allene functionality of this compound in preference to the isolated double bond. The regioselectivity of the addition to the allene itself would depend on the specific radical and reaction conditions.

Table 3: Predicted Selectivity of Radical Addition to this compound

Radical TypePredicted Site of AdditionRationale
Carbon-centered radicalAllene moietyFormation of a more stable radical intermediate
Halogen radicalAllene moietyFormation of a more stable radical intermediate
Thiyl radicalAllene moietyFormation of a more stable radical intermediate

Cascade Radical Cyclizations

The structure of this compound, an acyclic polyene, makes it a potential substrate for cascade radical cyclizations. These reactions involve a sequence of intramolecular radical additions to double bonds, leading to the formation of multiple rings in a single step. Such cascades are powerful tools for the rapid construction of complex polycyclic molecules. researchgate.netacs.orgmasterorganicchemistry.comredalyc.org

The initiation of a radical cascade typically involves the generation of a radical at a specific position in the molecule. This initial radical then adds to a nearby double bond, generating a new radical which, in turn, can add to another double bond, and so on, until the cascade is terminated by a radical trapping or recombination event.

For this compound, a radical could be generated at various positions, for example, by hydrogen abstraction or by the addition of a radical to one of the double bonds. A subsequent cascade of cyclizations could then ensue. The regioselectivity of each cyclization step would be governed by Baldwin's rules, which predict the relative favorability of different ring-closing modes (e.g., exo versus endo cyclizations). The stereochemical outcome of these cyclizations is often controlled by the conformation of the transition state, which seeks to minimize steric interactions. masterorganicchemistry.com The presence of the methyl group on the carbon adjacent to the isolated double bond would likely influence the stereochemistry of any cyclization involving this part of the molecule.

Computational Chemistry and Theoretical Modeling of 6 Methylhepta 1,2,5 Triene Reactions

Quantum Chemical Studies on Reaction Mechanisms

To understand the intricate details of how 6-Methylhepta-1,2,5-triene reacts, quantum chemical studies would be essential. These studies would map out the energetic changes that occur as reactants transform into products.

A critical aspect of understanding any chemical reaction is the identification and characterization of its transition state—the highest energy point on the reaction pathway. For potential reactions of this compound, such as cycloadditions or electrocyclizations, DFT calculations would be employed to locate and optimize the geometry of these fleeting structures. By calculating the vibrational frequencies of the transition state, researchers could confirm that it represents a true saddle point on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate. The energetic barrier determined from the difference in energy between the reactants and the transition state would provide crucial information about the reaction's feasibility.

Chemical reactions can often proceed through multiple competing pathways, leading to different products. A comprehensive computational study would involve exploring the entire energy landscape for the reactions of this compound. This would involve identifying all possible intermediates and transition states for various potential reactions. By comparing the activation energies of these different pathways, it would be possible to predict which reaction is most likely to occur under a given set of conditions. For instance, in a potential Diels-Alder reaction, different regio- and stereochemical approaches would be modeled to determine the favored product.

Prediction of Reactivity and Selectivity

Computational models can not only explain observed reactivity but also predict the outcome of unknown reactions, guiding experimental work.

In reactions where a reactant has multiple reactive sites, such as the double bonds in this compound, predicting the regioselectivity is crucial. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) of the triene and potential reaction partners would provide initial insights. Furthermore, calculating the energies of the transition states for all possible regiochemical outcomes would offer a quantitative prediction of the major product. This would be particularly important in understanding potential cycloaddition reactions.

For reactions that can produce chiral molecules, understanding the origin of stereochemical control is a key challenge. If this compound were to undergo a reaction that generates a stereocenter, computational modeling could be used to explain the preference for one stereoisomer over another. In the presence of a chiral catalyst, for example, DFT could be used to model the catalyst-substrate complex and the subsequent transition states to elucidate the factors that govern enantioselectivity. By analyzing the non-covalent interactions and steric clashes in the transition state models, the source of stereochemical induction could be pinpointed.

Spectroscopic Parameter Prediction and Validation

A final, yet crucial, application of computational chemistry is the prediction of spectroscopic properties. Once the structures of reactants, intermediates, transition states, and products are computationally determined, their spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) can be calculated. These predicted spectra can then be compared with experimental data, providing a powerful method for validating the computational model and confirming the identity of species observed in the laboratory.

Computational NMR Chemical Shift Calculation and Assignment

A thorough review of scientific literature and computational chemistry databases reveals no specific studies focused on the computational NMR chemical shift calculations for this compound. While general methodologies for predicting ¹H and ¹³C NMR spectra using quantum chemical calculations are well-established, these methods have not been applied to this particular compound in any publicly available research.

Typically, such calculations would involve geometry optimization of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Without specific research on this compound, it is not possible to provide a data table of calculated vs. experimental chemical shifts or to discuss the assignment of specific resonances to the molecule's protons and carbons based on computational models.

Vibrational and Electronic Spectra Simulations

Similarly, there is no available research detailing the simulation of the vibrational (infrared and Raman) or electronic (UV-Vis) spectra of this compound.

The standard computational approach for simulating vibrational spectra involves performing a frequency calculation on the optimized geometry of the molecule. These calculations, typically at the same DFT level as the optimization, yield the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical infrared or Raman spectrum.

For the simulation of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. This approach calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's UV-Vis absorption profile.

In the absence of any computational studies on this compound, no data tables of simulated vibrational frequencies or electronic transition wavelengths can be presented.

Spectroscopic Characterization Techniques for 6 Methylhepta 1,2,5 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and stereochemistry of 6-methylhepta-1,2,5-triene can be meticulously mapped out.

The proton NMR (¹H NMR) spectrum of this compound would provide a wealth of information regarding the electronic environment of each hydrogen atom in the molecule. The olefinic protons of the terminal allene (B1206475) and the internal double bond are expected to resonate in distinct downfield regions due to the deshielding effect of the π-electron systems.

The allenic protons at the C1 position (H-1) would likely appear as a triplet in the range of 4.5-5.0 ppm. The protons at the C2 position of the allene (H-2) would exhibit a complex multiplet, also in the olefinic region, coupled to the protons at C1 and C4. The vinyl proton at C5 (H-5) is anticipated to be a doublet of doublets, coupled to the proton at C4 and the methine proton at C6, with a chemical shift between 5.2 and 5.7 ppm.

The two methyl groups attached to C6 are diastereotopic and would therefore be expected to have slightly different chemical shifts, appearing as two distinct doublets around 1.0-1.2 ppm, each coupled to the methine proton at C6. The methine proton (H-6) itself would likely be a complex multiplet due to coupling with the C5 vinyl proton and the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1 (Allenic)4.5 - 5.0t
H-2 (Allenic)5.0 - 5.5m
H-42.8 - 3.2m
H-5 (Vinylic)5.2 - 5.7dd
H-6 (Methine)2.3 - 2.7m
H-7 (Methyl)1.0 - 1.2d
H-8 (Methyl)1.0 - 1.2d

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. The sp-hybridized central carbon of the allene moiety (C2) is a key diagnostic feature, expected to resonate far downfield, typically in the range of 200-215 ppm. acdlabs.com The terminal sp² carbons of the allene (C1 and C3) would appear at approximately 75-95 ppm and 85-105 ppm, respectively. acdlabs.com

The sp² carbons of the isolated double bond (C4 and C5) would be found in the typical alkene region of the spectrum, from approximately 120 to 140 ppm. The sp³ hybridized carbons, including the C6 methine and the two methyl carbons (C7 and C8), would resonate in the upfield region of the spectrum. The diastereotopic nature of the methyl groups may also lead to slightly different chemical shifts for C7 and C8.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (sp²)75 - 95
C2 (sp)200 - 215
C3 (sp²)85 - 105
C4 (sp²)120 - 135
C5 (sp²)130 - 145
C6 (sp³)30 - 40
C7 (sp³)20 - 25
C8 (sp³)20 - 25

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary.

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, confirming, for example, the coupling between the vinyl proton at C5 and the methine proton at C6, as well as the coupling of the C6 proton to the two methyl groups.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the more readily assigned proton spectrum. For instance, the proton signals in the 4.5-5.7 ppm range would correlate with the sp² carbon signals, and the upfield proton signals of the methyl groups would correlate with the sp³ carbon signals around 20-25 ppm.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the allene and the alkene.

The allene group gives rise to a characteristic, often strong and sharp, asymmetric C=C=C stretching band in the IR spectrum, typically in the region of 1950-1980 cm⁻¹. A corresponding symmetric stretch may be observed in the Raman spectrum. The C-H stretching vibrations of the terminal allenic protons (=C-H) would be expected above 3000 cm⁻¹, in the range of 3050-3090 cm⁻¹.

The isolated carbon-carbon double bond (C=C) would exhibit a stretching vibration in the region of 1640-1680 cm⁻¹ in both the IR and Raman spectra. The intensity of this band in the IR spectrum is dependent on the change in dipole moment during the vibration. The vinylic C-H stretching vibration for the C5-H bond would also appear above 3000 cm⁻¹, typically around 3010-3040 cm⁻¹. Additionally, out-of-plane C-H bending vibrations (wags) for the alkene are expected in the 700-1000 cm⁻¹ region and can be diagnostic of the substitution pattern. spectroscopyonline.com

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
AlleneAsymmetric C=C=C stretch1950 - 1980
Allene=C-H stretch3050 - 3090
AlkeneC=C stretch1640 - 1680
Alkene=C-H stretch3010 - 3040
AlkaneC-H stretch (sp³)2850 - 2960

Note: Predicted values are based on typical ranges for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated π-systems. The chromophores in this compound are the allene and the isolated double bond.

Since the double bonds in this compound are not conjugated, no strong absorption bands are expected in the near-UV or visible regions of the spectrum (i.e., above 200 nm). Isolated alkene π → π* transitions typically occur at wavelengths below 200 nm. msu.edu For example, a simple monosubstituted alkene like 1-hexene (B165129) has a λmax around 177 nm. Similarly, the π → π* transitions of the allenic system are also expected to be in the far-UV region. Therefore, the UV-Vis spectrum of this compound, when measured in a standard spectrometer (typically 200-800 nm), would likely show only end absorption, without a distinct λmax. This lack of significant absorption above 200 nm is a key piece of evidence for the absence of conjugation in the molecule.

Polymerization Behavior of Allenic and Trienic Monomers

Mechanisms of Addition Polymerization (Radical, Cationic, Anionic)

Addition polymerization proceeds via a chain-reaction mechanism involving initiation, propagation, and termination steps. The feasibility of radical, cationic, or anionic polymerization is largely dictated by the electronic nature of the monomer.

Radical Polymerization:

Radical polymerization is initiated by species with an unpaired electron and is generally less sensitive to the electronic effects of substituents on the monomer compared to ionic methods. libretexts.org For a monomer like 6-Methylhepta-1,2,5-triene, which contains both an allenic group (C=C=C) and an isolated double bond, radical attack could potentially occur at either functionality. The general mechanism involves:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals, which then add to one of the double bonds of the monomer to create a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This process can lead to different microstructures depending on which double bond reacts and the regioselectivity of the addition. For instance, polymerization of conjugated dienes can result in 1,2- or 1,4-addition products. core.ac.ukacs.org In the case of this compound, radical addition to the allene (B1206475) could lead to a resonance-stabilized allylic radical.

Termination: The growing polymer chains are terminated by processes such as combination or disproportionation of two radical chains. youtube.com

The radical polymerization of non-conjugated dienes has been shown to involve both intermolecular and intramolecular (cyclization) propagation steps. researchgate.net It is conceivable that this compound could undergo similar cyclopolymerization, where the growing radical chain reacts with the other double bond within the same monomer unit to form a cyclic structure in the polymer backbone.

Cationic Polymerization:

Cationic polymerization is initiated by an electrophile (e.g., a protic acid or a Lewis acid) and is most effective for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.orgyoutube.com The methyl group in this compound is a weak electron-donating group. The stability of the carbocation formed upon electrophilic attack on either the allene or the isolated double bond would be a critical factor. libretexts.org

The mechanism proceeds as follows:

Initiation: An initiator attacks the electron-rich double bond, forming a carbocation.

Propagation: The carbocationic center of the growing chain adds to a new monomer molecule.

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions, where a proton is transferred from the growing chain to a monomer molecule.

For monomers with multiple double bonds, such as isoprene, cationic polymerization can lead to branching and intramolecular cyclization reactions. rsc.org

Anionic Polymerization:

Anionic polymerization is initiated by a nucleophile (e.g., an organolithium compound) and is favored for monomers possessing electron-withdrawing groups that can stabilize the propagating carbanionic center. youtube.comwikipedia.org Since this compound contains only alkyl substituents, which are electron-donating, it is not an ideal candidate for anionic polymerization under typical conditions. The lack of electron-withdrawing groups would make the formation of a stable carbanion difficult, thus hindering the initiation and propagation steps. libretexts.org

Table 1: General Characteristics of Addition Polymerization Mechanisms for Unsaturated Monomers

Polymerization TypeInitiator TypeFavorable Monomer SubstituentsPropagating SpeciesTermination
Radical Free radical source (e.g., peroxides, azo compounds)Broad range, less sensitive to electronic effectsFree radicalCombination, disproportionation
Cationic Protic acids, Lewis acidsElectron-donating groups (e.g., alkyl, alkoxy)CarbocationReaction with nucleophiles, chain transfer
Anionic Nucleophiles (e.g., organometallics, alkoxides)Electron-withdrawing groups (e.g., nitrile, ester)CarbanionReaction with electrophiles, chain transfer

Coordination Polymerization via Transition Metal Catalysts

Coordination polymerization, often utilizing transition metal catalysts, offers a high degree of control over polymer structure, including stereochemistry and molecular weight. Catalysts such as Ziegler-Natta and metallocene systems are widely used for the polymerization of olefins. wikipedia.orgscienomics.com

The polymerization of allenes using transition metal catalysts has been investigated. For instance, vanadium complexes have been shown to polymerize phenylallene with high 2,3-selectivity, yielding high molecular weight polymers. rsc.org The mechanism of coordination polymerization generally involves the coordination of the monomer to the metal center, followed by insertion of the monomer into the metal-carbon bond of the growing polymer chain. libretexts.org For this compound, the presence of multiple coordination sites (the allene and the isolated double bond) could lead to complex polymerization behavior, potentially including cyclopolymerization. Palladium-diimine complexes, for example, have been used to catalyze the double cyclopolymerization of functionalized trienes. acs.org

Metallocene Catalysts in Diene Polymerization Metallocene catalysts, a class of single-site catalysts, provide excellent control over polymer microstructure. acs.org The copolymerization of propene with non-conjugated dienes like 1,5-hexadiene (B165246) using metallocene catalysts has been shown to proceed with intramolecular cyclization. acs.org

Table 2: Examples of Transition Metal Catalysts in the Polymerization of Allenes and Dienes

Monomer(s)Catalyst SystemResulting Polymer StructureReference
PhenylalleneVanadium complexes / AliBu32,3-poly(phenylallene) rsc.org
1,6,11-dodecatrienesPd-diimine complexesPolymer with two trans-five-membered rings per unit acs.org
Propene and 1,5-hexadienerac-dimethylsilylenebis(indenyl)zirconium dichloride / MAOCopolymer with methylene-1,3-cyclopentane units acs.org
Ethylene and 5-ethylidene-2-norbornene (ENB)rac-Et(Ind)2ZrCl2 / [Ph3C][B(C6F5)4] / TIBAEthylene-ENB copolymer rsc.org

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. wikipedia.org While this compound is an acyclic monomer and thus not directly polymerizable by ROMP, the study of ROMP of cyclic allenes provides valuable insights into the reactivity of the allene functionality in metathesis reactions.

The ROMP of cyclic allenes, such as 1,2-cyclononadiene, using Grubbs-type ruthenium catalysts yields polymers with allene units integrated into the main chain, known as poly(allenamer)s. acs.org The polymerization proceeds via a metallacyclobutane intermediate, similar to the mechanism for cyclic alkenes. researchgate.net Acyclic, 1,3-disubstituted allenes can act as chain transfer agents in these reactions, allowing for control over the polymer's molecular weight and end-groups. acs.org It is important to note that acyclic diene metathesis (ADMET) is a related polymerization technique for acyclic dienes, but its application to trienes like this compound would be complex due to the presence of the allene moiety. researchgate.netnih.gov

Living polymerization is a form of chain-growth polymerization where chain termination and chain transfer reactions are absent. youtube.com This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.

Living coordination polymerization of allene derivatives has been achieved using π-allylnickel catalysts. acs.orgacs.org For example, the polymerization of para-substituted phenylallenes with [(π-allyl)NiOCOCF3]2 proceeds in a living manner to produce polymers with predictable molecular weights and narrow polydispersity. The polymerization rate is influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups increasing the rate. acs.orgacs.org The steric hindrance of substituents on the allene moiety also affects the polymerizability. acs.org

The living nature of these polymerizations is confirmed by the linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as the narrow molecular weight distributions (Mw/Mn close to 1.0). Such controlled polymerization of a monomer like this compound, if achievable, would open avenues for the creation of novel materials with precisely tailored properties.

Emerging Research Directions and Potential Applications

6-Methylhepta-1,2,5-triene as a Versatile Synthetic Building Block for Complex Molecules

Allenes are prized in organic synthesis for their unique geometry and versatile reactivity, serving as valuable intermediates for constructing complex molecular architectures. researchgate.netresearchgate.net The incorporation of an allene (B1206475) group into steroids, nucleosides, and artificial amino acids has been shown to enhance metabolic stability and efficacy. researchgate.net The functionality within this compound offers multiple reaction sites, making it a potentially powerful building block for synthesizing intricate natural products and pharmaceutical agents. nih.govnih.gov

The reactivity of the allene and triene components can be harnessed in various synthetic transformations:

Cycloaddition Reactions: Both the allene and the conjugated diene can participate in cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) reactions, to form four-, five-, and six-membered rings. These reactions are fundamental in steroid and prostaglandin (B15479496) synthesis.

Addition Reactions: The double bonds within the molecule are susceptible to a wide range of electrophilic and nucleophilic additions, allowing for the introduction of diverse functional groups.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods often employ transition metal catalysts to form carbon-carbon bonds with high precision. nih.gov The unsaturated system in this compound could be a substrate for reactions like Suzuki-Miyaura or Sonogashira coupling, enabling the construction of larger, more complex molecules.

The table below summarizes potential synthetic transformations involving allene and triene systems, highlighting their versatility.

Reaction TypeFunctional Group InvolvedPotential Product SkeletonsSignificance in Synthesis
[4+2] Cycloaddition (Diels-Alder) Conjugated DieneSubstituted CyclohexenesCore structures for natural products and pharmaceuticals.
[2+2] Cycloaddition Allene / AlkeneAlkylidenecyclobutanesAccess to strained ring systems with unique properties. acs.org
Gold-Catalyzed Coupling Allene PrecursorsSubstituted AllenesEfficient formation of the allene core from simpler fragments. nih.gov
Radical Addition Allene / DieneFunctionalized Allenes/AlkenesAccess to complex targets under mild, radical-based conditions. researchgate.net
Hydrometallation Allene / DieneAlkenyl/Allyl-metal speciesVersatile intermediates for subsequent cross-coupling reactions.

This versatility makes molecules like this compound valuable targets for synthetic chemists aiming to access novel chemical space and develop efficient routes to bioactive compounds.

Advanced Materials Science Applications Derived from Polyunsaturated Hydrocarbons

Polyunsaturated hydrocarbons are the foundation for a wide array of functional materials, from conductive polymers to biological membranes. nih.govrsc.org The conjugated π-systems in these molecules impart unique electronic and physical properties that are not present in their saturated counterparts. frontiersin.org

The potential applications in materials science for polymers derived from this compound and similar polyunsaturated monomers include:

Conductive Polymers: Polymerization of conjugated systems can lead to materials with extended π-conjugation, which are often semiconducting or conducting. These materials are essential for applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Biomaterials: Polyunsaturated fatty acids are critical components of cell membranes, influencing their fluidity and the function of membrane proteins like G-protein coupled receptors (GPCRs). nih.gov Synthetic polyunsaturated hydrocarbons can be used to create liposomes or other model systems to study these interactions or to develop new drug delivery vehicles. acs.org

Advanced Coatings and Binders: The reactivity of double bonds in polyunsaturated oils is harnessed in "drying oils" for paints and varnishes, where oxidation leads to cross-linking and polymer film formation. mdpi.com The high degree of unsaturation in triene systems could lead to novel polymers for advanced coatings or as modifiers for materials like bitumen in road paving. mdpi.com

The following table compares the general properties of saturated and polyunsaturated hydrocarbons relevant to materials science.

PropertySaturated HydrocarbonsPolyunsaturated HydrocarbonsRationale for Difference
Conformational Flexibility High (free rotation around single bonds)Lower (restricted rotation around double bonds)The presence of rigid C=C bonds reduces the number of available conformations. nih.gov
Electronic Conductivity InsulatingPotentially Semiconducting/ConductingDelocalized π-electrons in conjugated systems can move under an electric field.
Reactivity Low (chemically inert)High (susceptible to addition, oxidation)Double bonds are sites of high electron density, making them reactive. mdpi.com
Intermolecular Forces Van der Waals forcesVan der Waals and π-π stackingThe flat, planar nature of conjugated systems allows for efficient stacking interactions.

These distinct properties underscore the potential for creating a new class of materials by leveraging the polyunsaturated structure of monomers like this compound.

Future Prospects in Catalysis and Method Development for Complex Allene/Triene Systems

The synthesis and manipulation of complex molecules containing allene and triene functionalities remain a significant challenge in organic chemistry, driving the development of new catalytic methods. chemistryworld.com Future progress in this area is crucial for unlocking the full synthetic potential of compounds like this compound.

Key areas for future research include:

Stereoselective Catalysis: Many bioactive molecules are chiral, and their biological effect is dependent on their specific 3D structure. Developing catalysts that can control the stereochemistry during reactions involving allenes and trienes is a primary goal. This includes enantioselective methods that can favor the formation of one enantiomer over the other.

Regioselectivity Control: With multiple reactive sites, controlling which double bond reacts is a significant challenge. Future catalysts will need to exhibit high regioselectivity, enabling chemists to target a specific part of the molecule for transformation. Ruthenium complexes, for example, have been explored for unusual regioselectivity in [2+2] cycloadditions between allenes and alkynes. acs.org

Development of Novel Catalytic Systems: While gold and ruthenium have shown promise, there is a continuous search for more efficient, sustainable, and cost-effective catalysts. nih.govacs.org This includes exploring earth-abundant metals and developing photoredox or enzymatic catalysis as greener alternatives to traditional methods.

The table below outlines some modern catalytic systems used for the synthesis and functionalization of allenes.

Catalyst TypeReactionSubstratesKey Advantages
Cationic Gold(I) Complexes Carbene/Vinylidene Cross-CouplingEnamines and Terminal AlkynesHigh efficiency in forming the allene core, tolerates sterically hindered substrates. nih.gov
Ruthenium Complexes (e.g., [Cp*RuCl]₄) [2+2] CycloadditionAllenes and AlkynesCan favor the formation of more hindered, less intuitive products with high regioselectivity. acs.org
Copper(I) Iodide Coupling with N-Tosylhydrazones1-Alkynes and N-TosylhydrazonesOperationally simple method with good functional group tolerance for making 1,3-disubstituted allenes. organic-chemistry.org
Nickel-Catalyzed Deaminative Allenylation Deaminative AllenylationAmino Acid Derivatives and Terminal AlkynesOffers good scalability and broad substrate scope under mild conditions. organic-chemistry.org

Continued innovation in catalysis will be essential for efficiently synthesizing and modifying complex polyunsaturated systems, paving the way for their application in medicine, materials, and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.